Urinary Nicotinuric Acid as a Quantitative Biomarker of Metabolic Syndrome vs. Non-Diabetic Controls
In a human cohort study using HPLC-TOF-MS metabolomics, urinary nicotinuric acid levels were significantly elevated in subjects with diabetes compared to non-diabetic controls, establishing NUA as a potential biomarker for metabolic syndrome [1]. No other niacin metabolite (including nicotinic acid, nicotinamide, or MNA) demonstrated this specific correlation with metabolic syndrome parameters in this study.
| Evidence Dimension | Urinary nicotinuric acid concentration in diabetes vs. non-diabetes |
|---|---|
| Target Compound Data | 221 ± 31 × 10³ mAU (n=25 diabetic subjects, HbA1c ≥ 6.5%) |
| Comparator Or Baseline | 152 ± 13 × 10³ mAU (n=37 non-diabetic subjects) |
| Quantified Difference | 1.45-fold increase; P = 0.0268 |
| Conditions | Human urine samples analyzed by HPLC-TOF-MS; subjects with overweight, dyslipidemia, hypertension, or impaired glucose tolerance |
Why This Matters
This differential elevation, statistically validated (P=0.0268), establishes NUA as a procurement-justified analyte for metabolic syndrome biomarker research and diagnostic assay development, whereas nicotinic acid or nicotinamide do not show equivalent correlation.
- [1] Huang CF, Cheng ML, Fan CM, Hong CY, Shiao MS. Nicotinuric acid: a potential marker of metabolic syndrome through a metabolomics-based approach. Diabetes Care. 2013;36(6):1729-1731. doi:10.2337/dc12-1067. PMID: 23275373; PMCID: PMC3661798. View Source
